molecular formula C52H106O3 B14302293 Acetic acid;pentacontan-1-ol CAS No. 112515-71-6

Acetic acid;pentacontan-1-ol

Cat. No.: B14302293
CAS No.: 112515-71-6
M. Wt: 779.4 g/mol
InChI Key: TXYPHKRWCXVAKW-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH) Acetic acid is a simple carboxylic acid widely utilized in industrial and biological systems. It is a key component of vinegar (4–8% aqueous solution) and is produced via microbial fermentation or methanol carbonylation processes . Industrially, it serves as a precursor for polymers, solvents (e.g., vinyl acetate), and pharmaceuticals. Its metabolic role in bacteria, such as Acetobacter pasteurianus, involves ethanol oxidation via pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH), a critical enzyme for acetic acid biosynthesis .

Pentacontan-1-ol (C₅₀H₁₀₁OH)
Pentacontan-1-ol is a saturated 50-carbon fatty alcohol. Long-chain alcohols like pentacontan-1-ol are typically hydrophobic, with applications in surfactants, lubricants, and cosmetic formulations. Their physicochemical properties, such as high melting points and low solubility, correlate with increasing chain length . While specific studies on pentacontan-1-ol are scarce, homologous alcohols (e.g., heptadecan-1-ol, heptacosan-1-ol) provide insights into its behavior .

Properties

CAS No.

112515-71-6

Molecular Formula

C52H106O3

Molecular Weight

779.4 g/mol

IUPAC Name

acetic acid;pentacontan-1-ol

InChI

InChI=1S/C50H102O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51;1-2(3)4/h51H,2-50H2,1H3;1H3,(H,3,4)

InChI Key

TXYPHKRWCXVAKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O

Origin of Product

United States

Scientific Research Applications

Acetic acid; pentacontan-1-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study esterification and other reactions.

    Biology: Investigated for its potential effects on cell membranes due to the long hydrophobic chain of pentacontan-1-ol.

    Medicine: Explored for its antimicrobial properties, leveraging the acetic acid component.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.

Mechanism of Action

The mechanism of action of acetic acid; pentacontan-1-ol involves interactions at the molecular level:

    Acetic Acid Component: Acts as a weak acid, donating protons in reactions and disrupting microbial cell walls.

    Pentacontan-1-ol Component: The long hydrophobic chain can insert into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Table 1: Comparative Properties of Carboxylic Acids

Property Acetic Acid Formic Acid Glacial Acetic Acid
Concentration 4–8% (vinegar) 85–95% (industrial) >99%
Primary Use Food, chemicals Textiles, leather Solvent, synthesis
Production Method Fermentation , Catalytic Oxidation Purification

Chemical Reactions Analysis

Esterification

Acetic acid; pentacontan-1-ol is synthesized through the esterification of acetic acid and pentacontan-1-ol, typically using an acid catalyst such as sulfuric acid and heating to facilitate the creation of the ester bond.

Acetic Acid+Pentacontan 1 olAcid CatalystAcetic acid pentacontan 1 ol+H2O\text{Acetic Acid}+\text{Pentacontan 1 ol}\xrightarrow{\text{Acid Catalyst}}\text{Acetic acid pentacontan 1 ol}+\text{H}_2\text{O}

Oxidation

Pentacontan-1-ol, a component of acetic acid; pentacontan-1-ol, can undergo oxidation to form pentacontanoic acid. Potassium permanganate (KMnO4KMnO_4
) is a potential oxidizing agent for this reaction.

Pentacontan 1 olOxidationPentacontanoic acid\text{Pentacontan 1 ol}\xrightarrow{\text{Oxidation}}\text{Pentacontanoic acid}

Reactions of Acetic Acid

Acetic acid can undergo aldol addition to non-enolizable aldehydes in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base . This reaction uses acetic acid directly as an enolate precursor to produce versatile carboxylic acid products .

Acetic Acid+AldehydeTMSOTf TrialkylamineAldol Adduct\text{Acetic Acid}+\text{Aldehyde}\xrightarrow{\text{TMSOTf Trialkylamine}}\text{Aldol Adduct}


The reaction mechanism involves the following steps :

  • Reaction of trialkylamine base with acetic acid and TMSOTf to form TMSOAc in situ.

  • Activation of the silyl ester towards deprotonation by a second equivalent of TMSOTf, facilitated by a second equivalent of trialkylamine, leading to the bis-silyl ketene acetal.

  • Catalyzed Mukaiyama aldol addition of the bis-silyl ketene acetal to the aldehyde by residual TMSOTf.

Hydrodeoxygenation of Acetic Acid

Acetic acid can undergo hydrodeoxygenation in the presence of catalysts such as Pt or Pt-Mo . Density functional theory calculations show that surface acetate is not a major reaction intermediate on both Pt and Pt-Mo, and C-OH bond splitting with the formation of acetyl is the first reaction step in hydrodeoxygenation .

On Pt-Mo, the activity of acetyl is different. Unlike on pure Pt, the reaction of C-O bond splitting becomes exothermic with a lower activation energy on Pt-Mo, and the reaction of C-C bond splitting, in contrast, becomes endothermic with a higher activation energy, explaining the experimentally observed higher activities and selectivities of Pt-Mo .

Additional Reactions

Acetic acid; pentacontan-1-ol can undergo reactions such as reduction and interactions at the molecular level, potentially useful in applications involving membrane interactions or antimicrobial activity.

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